molecular formula C29H27FN2NaO5 B1681856 1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)- CAS No. 169042-78-8

1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-

Cat. No.: B1681856
CAS No.: 169042-78-8
M. Wt: 525.5 g/mol
InChI Key: CIAMPVVTMHOFRY-DUBCVSNCSA-N
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Description

T-0632 is a synthetic organic compound known for its potent and selective antagonistic properties towards cholecystokinin A receptors. It has been extensively studied for its pharmacological properties, particularly in the context of inhibiting cholecystokinin-stimulated pancreatic enzyme release .

Preparation Methods

The synthesis of T-0632 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

T-0632 undergoes various chemical reactions, including:

    Oxidation: T-0632 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also be reduced, although specific reducing agents and conditions are not widely documented.

    Substitution: T-0632 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

T-0632 has a wide range of scientific research applications, including:

Mechanism of Action

T-0632 exerts its effects by competitively inhibiting the binding of cholecystokinin to cholecystokinin A receptors. This inhibition prevents the activation of downstream signaling pathways that lead to pancreatic enzyme release. The compound has a high affinity for cholecystokinin A receptors, making it a potent antagonist .

Comparison with Similar Compounds

T-0632 is unique in its high selectivity and potency as a cholecystokinin A receptor antagonist. Similar compounds include:

T-0632 stands out due to its higher selectivity and reversible antagonistic effects, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

169042-78-8

Molecular Formula

C29H27FN2NaO5

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C29H27FN2O5.Na/c1-37-21-12-13-22-25(17-21)32(24-9-5-4-8-23(24)30)28(36)29(22,15-14-26(33)34)31-27(35)20-11-10-18-6-2-3-7-19(18)16-20;/h2-9,12-13,17,20H,10-11,14-16H2,1H3,(H,31,35)(H,33,34);/t20?,29-;/m0./s1

InChI Key

CIAMPVVTMHOFRY-DUBCVSNCSA-N

SMILES

COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na]

Isomeric SMILES

COC1=CC2=C(C=C1)[C@](C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na]

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinyl)carbonyl)amino-6-methoxy-2-oxo-1H-indole)propanoate
T 0632
T-0632

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-
Reactant of Route 2
1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-
Reactant of Route 3
1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-
Reactant of Route 4
1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-
Reactant of Route 6
1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-

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